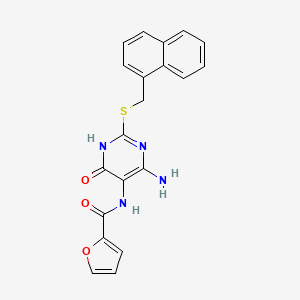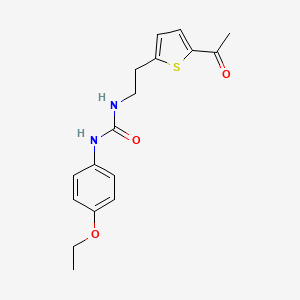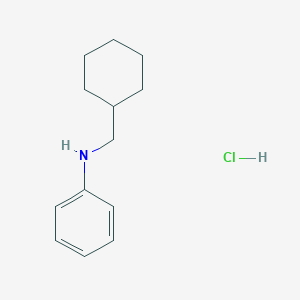
Clorhidrato de N-(ciclohexilmetil)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)aniline hydrochloride: is an organic compound with the molecular formula C13H19N·HCl. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexylmethyl group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Aplicaciones Científicas De Investigación
Chemistry: N-(cyclohexylmethyl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used as a reagent to study enzyme interactions and protein modifications .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with analgesic and anti-inflammatory properties .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Hydrogenation of Aniline: One common method involves the hydrogenation of aniline in the presence of a cobalt or nickel-based catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] This method is efficient and widely used in industrial settings .
-
Alkylation of Aniline: Another method involves the alkylation of aniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}6\text{H}{11}\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_2\text{C}6\text{H}{11})\text{HCl} ] This method is also commonly used in laboratory settings .
Industrial Production Methods: Industrial production of N-(cyclohexylmethyl)aniline hydrochloride typically involves large-scale hydrogenation or alkylation processes, utilizing high-pressure reactors and continuous flow systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(cyclohexylmethyl)aniline hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexylmethylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the aniline hydrogen is replaced by various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexylmethylamine.
Substitution: N-substituted aniline derivatives.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Cyclohexylamine: An aliphatic amine with similar structural properties but lacks the aromatic ring.
Aniline: An aromatic amine with a simpler structure, lacking the cyclohexylmethyl group.
Uniqueness: N-(cyclohexylmethyl)aniline hydrochloride is unique due to its combination of an aromatic ring and a cyclohexylmethyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its simpler analogs .
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNVEMCWJCLROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2523072.png)
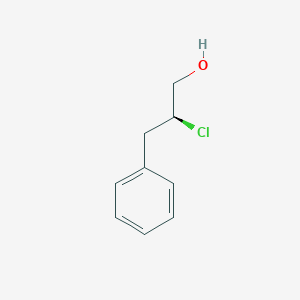
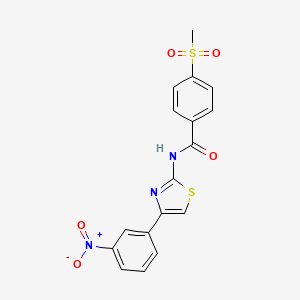
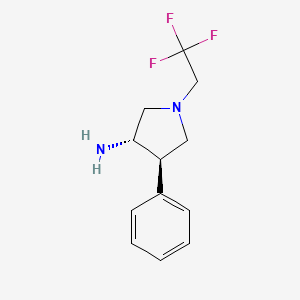
![Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2523079.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2523080.png)
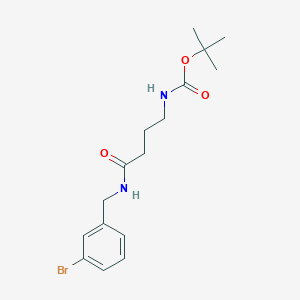
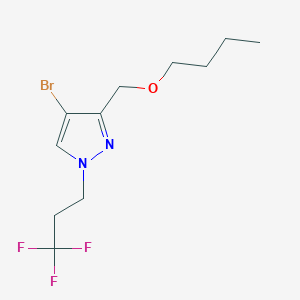
![7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2523085.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2523090.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2523091.png)
